Product packaging for Tungsten pentafluoride(Cat. No.:CAS No. 19357-83-6)

Tungsten pentafluoride

Cat. No.: B098015
CAS No.: 19357-83-6
M. Wt: 278.8 g/mol
InChI Key: QHIRVZBLPRTQQO-UHFFFAOYSA-I
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Description

Tungsten(V) fluoride, or Tungsten Pentafluoride (WF5), is an inorganic compound provided as a hygroscopic yellow solid with a melting point of 66 °C and a boiling point of 215.6 °C . Like most pentafluorides, it adopts a unique tetrameric structure ([WF5]4), in which each tungsten center achieves octahedral coordination . This compound is of significant interest in materials science, particularly in the study of chemical vapor deposition (CVD) processes for tungsten. During the hydrogen reduction of Tungsten Hexafluoride (WF6) to deposit metallic tungsten, WF5 can form in a secondary reaction that etches away newly deposited tungsten, thereby influencing the dynamics and selectivity of the deposition process . Our high-purity WF5 is synthesized via advanced methods, such as a mercury-photosensitized reduction of WF6, and is characterized by techniques including single-crystal X-ray diffraction to ensure a phase-pure material for research . Due to its properties as an oxidizer and its tendency to hydrolyze to release HF, it must be handled with appropriate safety precautions . This product is intended For Research Use Only. It is strictly for laboratory applications and not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F5W B098015 Tungsten pentafluoride CAS No. 19357-83-6

Properties

CAS No.

19357-83-6

Molecular Formula

F5W

Molecular Weight

278.8 g/mol

IUPAC Name

pentafluorotungsten

InChI

InChI=1S/5FH.W/h5*1H;/q;;;;;+5/p-5

InChI Key

QHIRVZBLPRTQQO-UHFFFAOYSA-I

SMILES

F[W](F)(F)(F)F

Canonical SMILES

F[W](F)(F)(F)F

Other CAS No.

19357-83-6

Synonyms

pentafluorotungsten

Origin of Product

United States

Synthetic Methodologies and Mechanistic Insights for Tungsten Pentafluoride

Established Synthetic Routes for WF5

Comproportionation Reactions of WF6 and Elemental Tungsten

The synthesis of tungsten pentafluoride (WF5) can be achieved through the comproportionation of tungsten hexafluoride (WF6) and elemental tungsten. This reaction involves the reduction of WF6 by metallic tungsten, where the oxidation state of tungsten is lowered from +6 in WF6 to +5 in WF5. osti.gov

The first successful synthesis of WF5 was described in 1968 and 1969, which utilized a specialized apparatus. d-nb.info In this method, tungsten hexafluoride gas is passed over a heated tungsten wire at temperatures ranging from 500 to 700 °C. d-nb.inforesearchgate.net The resulting WF5 must be carefully trapped by cooling specific sections of the apparatus to between -50 and -60 °C. d-nb.inforesearchgate.net

W + 5WF₆ → 6WF₅ wikipedia.org

This reaction is considered an etching process that removes elemental tungsten and forms a volatile subfluoride. osti.gov

Reductive Synthesis Approaches

This compound can also be synthesized through various reductive approaches where tungsten hexafluoride is reduced. One such method involves the reduction of WF6 with hydrogen. researchgate.net Another approach is the reduction of WF6 with benzene (B151609) at 110 °C. uleth.ca

The following table summarizes key reductive synthesis methods:

ReductantReaction ConditionsReference
Tungsten (W)500-700 °C d-nb.inforesearchgate.net
Hydrogen (H₂)500-600 °C, atmospheric pressure researchgate.net
Benzene110 °C uleth.ca

Competitive Lewis Acid-Base Reaction Pathways

In 1976, a method for preparing WF5 through competitive Lewis acid-base reactions was described. d-nb.info This synthesis involves the use of sodium tungsten hexafluoride (NaWF6) dissolved in anhydrous hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF5). nih.gov The WF5 is then isolated by sublimation at 0 °C. nih.gov

Advanced Photochemical Synthesis of this compound

A more recent and advanced method for synthesizing this compound involves a photochemical approach.

Mercury Photosensitized Reduction of Tungsten Hexafluoride with Dihydrogen

A novel synthetic route utilizes the mercury photosensitized reduction of tungsten hexafluoride (WF6) with dihydrogen (H2) to produce WF5. d-nb.infoaalto.fi This method has enabled the first crystal structure determination of WF5. d-nb.infoaalto.fi

The synthesis is carried out in a perfluoroethylene/perfluoropropylene copolymer (FEP) reaction vessel. d-nb.info A small amount of mercury is introduced, and then WF6 and H2 are condensed into the vessel at liquid nitrogen temperature. d-nb.info The mixture is then warmed to room temperature and irradiated with ultraviolet (UV) light at a wavelength of 254 nm for approximately 15 hours. d-nb.info This process yields a brown-yellow sample containing yellow single crystals of WF5. d-nb.info

Mechanistic Pathways of Photochemical Formation

The photochemical formation of WF5 is thought to proceed through the generation of hydrogen radicals. d-nb.info The process is initiated by the irradiation of mercury with 254 nm UV light, which excites the mercury atoms. d-nb.info These excited mercury atoms have sufficient energy to break the H-H bond in dihydrogen, forming hydrogen radicals. d-nb.info These highly reactive hydrogen radicals then react with WF6 to produce WF5. d-nb.info

The proposed mechanistic steps are as follows:

Hg + hν (254 nm) → Hg * (Excitation of mercury) d-nb.info

Hg + H₂ → Hg + 2H•* (Formation of hydrogen radicals) d-nb.info

H• + WF₆ → HF + WF₅ (Reaction of hydrogen radical with WF6) d-nb.info

Alternatively, the excited mercury atoms may react directly with WF6, although to a lesser extent. d-nb.info

This photochemical method is noted to be dependent on the presence of H2, as the reaction does not proceed significantly in the presence of other gases like carbon monoxide (CO) or carbon dioxide (CO2). d-nb.info

Radical Intermediates in WF5 Formation

A notable method for synthesizing this compound involves a photosensitized reaction where tungsten hexafluoride is reduced by hydrogen (H2). d-nb.inforesearchgate.net This process is thought to proceed primarily through the formation of hydrogen radicals. d-nb.info The reaction is initiated by irradiating mercury (Hg) with ultraviolet (UV) light at a wavelength of 254 nm. d-nb.info The ground state mercury atom (1S0) absorbs a photon and is excited to the 3P1 state (Hg*), which possesses an excitation energy of 112 kcal·mol−1. d-nb.info This energy is sufficient to cause the homolytic cleavage of the H–H bond in a hydrogen molecule (bond energy of 103 kcal·mol−1), generating two hydrogen radicals (H•). d-nb.info

Reaction Scheme for WF5 Formation via Hydrogen Radicals

Step Reaction Description
1 Hg + hν (254 nm) → Hg* Mercury atom excitation
2 Hg* + H2 → 2H• + Hg Homolytic cleavage of H2

This photosensitization reaction is highly dependent on the presence of hydrogen gas; it does not proceed to any significant extent in the presence of other gases like carbon monoxide (CO) or carbon dioxide (CO2). d-nb.info

Direct Photosensitizer-Reactant Interactions

While the primary pathway for the photosensitized synthesis of this compound is believed to involve hydrogen radicals, a secondary, less significant mechanism has been proposed. This alternative pathway involves the direct interaction of the excited mercury photosensitizer (Hg*) with tungsten hexafluoride. d-nb.info

In this proposed mechanism, the excited mercury atom reacts directly with a WF6 molecule. This interaction could lead to the formation of this compound and a fluorine radical (F•). The suggested reaction steps are outlined below researchgate.net:

Proposed Direct Interaction Mechanism

Step Reaction
1 Hg + hν (254 nm) → Hg*

The fluorine radical generated in this process could then participate in further reactions within the system. However, it is considered a minor pathway compared to the hydrogen radical-mediated process. d-nb.info

This compound as an Intermediate in Materials Fabrication Processes

This compound plays a critical, often detrimental, role as a volatile intermediate in the chemical vapor deposition (CVD) of tungsten. Its formation and subsequent reactions are central to the phenomenon of selectivity loss in this widely used microfabrication process.

Role in Tungsten Chemical Vapor Deposition (CVD) Mechanisms

In tungsten CVD, tungsten hexafluoride (WF6) is typically reduced by hydrogen or silane (B1218182) (SiH4) to deposit thin films of tungsten metal. utwente.nlgla.ac.uk The process is valued for its selectivity, meaning deposition ideally occurs on silicon or metal surfaces but not on insulators like silicon dioxide (SiO2). unt.edu However, this selectivity can be lost, and the formation of tungsten subfluorides, particularly WF5, is a key intrinsic mechanism behind this loss. researchgate.netosti.govosti.gov

The process begins with the reaction of gaseous WF6 with a hot tungsten surface. This reaction reduces the tungsten from a +6 oxidation state in WF6 to a lower oxidation state, forming volatile tungsten subfluorides. osti.gov Studies have identified this compound as a key volatile species in this process. osti.govaip.org The formation of WF5 can be described by the following reaction osti.gov:

Formation of this compound in CVD

Reactants Products Conditions

Once formed, the volatile WF5 can desorb from the tungsten surface and adsorb onto nearby insulator surfaces, such as SiO2. osti.govaip.org This transport of a tungsten-containing species from the growth surface to the non-growth surface is the initial step in selectivity loss.

Subfluoride Formation and Disproportionation in CVD Selectivity Loss

The loss of selectivity in tungsten CVD is a multi-step process involving the formation and subsequent disproportionation of tungsten subfluorides. Following the formation and transport of this compound to an insulator surface, it can undergo disproportionation reactions. osti.govaip.org

Upon heating, adsorbed WF5 can disproportionate to form tungsten hexafluoride (WF6) and a less volatile subfluoride, tungsten tetrafluoride (WF4). osti.govaip.org This WF4 can then further disproportionate at higher temperatures to yield gaseous WF6 and solid tungsten (W) metal deposited on the insulator surface. d-nb.infoosti.gov This newly deposited tungsten then acts as a nucleation site for further tungsten growth, leading to a catastrophic loss of selectivity. psu.edu

The sequence of disproportionation reactions is as follows:

Disproportionation of Tungsten Subfluorides

Step Reaction Temperature
1 2WF5(ads) → WF4(s) + WF6(g) > -45 °C

Experimental evidence supports this mechanism. For instance, when a hot tungsten surface (around 600°C) is exposed to WF6, a subfluoride with a fluorine-to-tungsten ratio consistent with WF5 (F/W = 4.9 ± 0.5) has been isolated on a nearby cooled SiO2 surface (around -45°C). researchgate.netosti.govosti.gov Upon heating, this layer disproportionates, leaving a reactive state of tungsten on the SiO2 surface that initiates rapid deposition under CVD conditions. researchgate.netosti.gov

Advanced Structural Elucidation and Spectroscopic Characterization of Tungsten Pentafluoride

Solid-State Molecular and Crystal Structures of WF5

In the solid state, tungsten pentafluoride exhibits a complex and well-defined architecture.

Tetrameric [WF5]4 Architectures

Solid this compound adopts a tetrameric structure, formulated as [WF5]4. wikipedia.orgresearchgate.net This is a common structural motif for many metal pentafluorides. wikipedia.org The W4F20 tetramer is formed from the association of four WF5 units. d-nb.inforesearchgate.net This arrangement is isotypic with the crystal structures of other pentafluorides such as those of niobium, tantalum, and molybdenum. d-nb.inforsc.org The fluorine atoms in WF5 are arranged in a distorted cubic close-packed array. d-nb.info

Octahedral Coordination Geometry of Tungsten Centers within the Tetramer

Within the [WF5]4 tetramer, each tungsten atom achieves a pseudo-octahedral coordination environment. wikipedia.orguleth.ca This coordination is satisfied by bonding to six fluorine atoms. uleth.ca The arrangement of the light atoms forms a slightly distorted octahedron around the central tungsten atom, which is slightly displaced from the center of the octahedron. rsc.org

Fluorine Bridging Ligand Environments

The tetrameric structure is held together by fluorine atoms that act as bridging ligands between the tungsten centers. uleth.ca Each tungsten atom is coordinated to four terminal fluorine atoms and two μ2-bridging fluorine atoms. d-nb.inforesearchgate.net These bridging fluorine atoms link the tungsten atoms, which are situated at the corners of a square. rsc.org The W–μ-F–W bridges are nearly linear. rsc.org

Crystallographic Research Methodologies

The detailed structural information of this compound has been primarily obtained through X-ray diffraction techniques.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction has been instrumental in providing the first and a highly detailed crystal structure of WF5. d-nb.inforesearchgate.netaalto.fi This non-destructive analytical technique offers precise information regarding the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edu The analysis of WF5 crystals has confirmed its tetrameric nature and provided precise atomic coordinates and displacement parameters. d-nb.inforesearchgate.net

The crystal structure of WF5 was determined to be monoclinic with the space group C2/m. rsc.org The detailed crystallographic data obtained from single-crystal X-ray diffraction is presented in the table below.

Parameter Value
FormulaF5W
Molar Mass278.83 g·mol−1
Crystal SystemMonoclinic
Space GroupC2/m
a (Å)9.64431(7)
b (Å)14.32135(10)
c (Å)5.24942(4)
β (°)94.5598(4)
Volume (ų)722.753(9)
Z8
Temperature (K)100

Data obtained from single-crystal X-ray diffraction at 100 K and Rietveld refinement at 293 K. d-nb.inforesearchgate.net

Powder X-ray Diffraction Studies and Rietveld Refinement

Powder X-ray diffraction (PXRD) has also been employed to study polycrystalline samples of this compound, confirming the phase purity of synthesized samples. d-nb.inforesearchgate.netaalto.fi The Rietveld refinement method, a least-squares approach, is used to refine a theoretical line profile to match the measured powder diffraction pattern. wikipedia.orgmyscope.training This technique has been successfully applied to the PXRD data of WF5 to determine its lattice parameters at room temperature (293 K). researchgate.netresearchgate.net The observed and calculated powder diffraction patterns show good agreement, validating the structural model. researchgate.net

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for probing the molecular structure of this compound. The vibrational modes are sensitive to the different types of tungsten-fluorine bonds, namely the terminal fluorine (Ft) and bridging fluorine (μ-F) atoms within the W₄F₂₀ tetramer.

The infrared spectrum of crystalline this compound has been reinvestigated and is noted to be closely analogous to that of crystalline molybdenum pentafluoride (MoF₅). researchgate.netrsc.orgrsc.org The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory due to the compound's reactivity and moisture sensitivity. researchgate.netd-nb.info

The IR spectrum is dominated by strong absorptions in the 600-800 cm⁻¹ region, which are characteristic of tungsten-fluorine stretching vibrations (ν(W-F)). researchgate.netd-nb.info A recent study reported several distinct bands and shoulders in this region. The presence of potential impurities, such as tungsten oxytetrafluoride (WOF₄), can sometimes be detected as minor features in the spectrum. researchgate.netd-nb.info

Interactive Table: Experimental IR Bands for this compound

Observed Frequency (cm⁻¹) Intensity Assignment Type
~762 Strong ν(W-Ft)
~739 Strong ν(W-Ft)
~720 Strong ν(W-Ft)
~675 Strong ν(W-Ft)

Note: This table is based on data for the closely related MoF₅ and recent reinvestigations of WF₅. researchgate.netaalto.fi The assignments differentiate between terminal fluorine (Ft) stretching and bridging fluorine (μ-F) stretching/deformation modes.

While the IR spectrum of WF₅ has been studied, detailed Raman spectroscopic data for pure, solid this compound are less commonly reported in the literature. rsc.orgrsc.org However, extensive Raman studies have been conducted on the structurally similar molybdenum pentafluoride (MoF₅), providing valuable comparative data. rsc.orgaalto.fi For MoF₅, numerous bands are observed, corresponding to both stretching and bending modes of the terminal and bridging fluoride (B91410) ligands. aalto.fi Given the structural similarities, the Raman spectrum of WF₅ is expected to show a comparable pattern of bands, although no comprehensive assignment has been published. rsc.orgrsc.org Studies on derivatives, such as N-heterocyclic carbene (NHC) adducts of tungsten(V) fluoride, have utilized Raman spectroscopy to identify W-F stretching frequencies, which appear in the range of 683 to 711 cm⁻¹. nih.gov

Modern analysis of the vibrational spectra of this compound relies heavily on quantum-chemical calculations to achieve accurate band assignments. researchgate.netd-nb.info Periodic density functional theory (DFT) calculations, using hybrid functionals like PBE0, have been successfully employed to model the solid-state structure of WF₅ and predict its vibrational frequencies. researchgate.netd-nb.info

These calculations are performed on the tetrameric W₄F₂₀ crystal structure. researchgate.netd-nb.info The computational approach involves optimizing both the atomic positions and the lattice parameters, followed by the calculation of harmonic vibrational frequencies and IR intensities. researchgate.netd-nb.info The resulting theoretical spectrum can then be compared with the experimental IR data. Band assignments are made by visually inspecting the calculated normal modes to distinguish between stretching (ν) and bending (δ) vibrations of the terminal (W-Ft) and bridging (W-μ-F) fluorine atoms. researchgate.netd-nb.info This combined experimental-theoretical approach has been crucial for interpreting the complex IR spectrum of WF₅. researchgate.netd-nb.info

Interactive Table: Comparison of Experimental and Calculated IR Frequencies for WF₅

Experimental Band (cm⁻¹) Calculated Band (cm⁻¹) Vibrational Mode Description
~760-720 ~750-710 ν(W-Ft) - Asymmetric and Symmetric Stretching
~675 ~660 ν(W-Ft) - Stretching
~500 ~490 ν(W-μ-F) - Bridging Fluorine Stretching

Note: The data represents an interpretation based on published graphical spectra and computational results. researchgate.netd-nb.info The descriptions distinguish between vibrations involving terminal fluorine atoms (Ft) and bridging fluorine atoms (μ-F).

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. However, its direct application to this compound is precluded by the molecule's nature. Tungsten(V) has a d¹ electronic configuration, making WF₅ a paramagnetic compound. hhu.de This paramagnetism leads to extremely broad NMR signals that are generally unobservable, rendering the technique unsuitable for studying the parent compound directly. nih.govhhu.de

Despite the challenges with WF₅ itself, ¹⁹F NMR spectroscopy is extensively used to characterize a wide array of related diamagnetic tungsten(VI) fluoride compounds and derivatives. nih.govhhu.degla.ac.uk In these systems, the ¹⁹F chemical shift is highly sensitive to the coordination environment of the fluorine atoms. gla.ac.ukalfa-chemistry.com

The substitution of a fluorine atom in tungsten hexafluoride (WF₆) with a less electronegative group typically causes a high-field shift (to less negative/more positive ppm values) of the remaining fluorine resonances. gla.ac.uk The spectra often exhibit complex spin-spin coupling patterns, such as fluorine-fluorine (¹⁹F-¹⁹F) and tungsten-fluorine (¹⁸³W-¹⁹F) couplings, which provide valuable structural information.

For example, adducts of WF₆ with N-heterocyclic carbenes, [(NHC)WF₆], show sharp singlet ¹⁹F NMR resonances. nih.gov Cationic species derived from WF₆, such as [WF₅(L)]⁺ (where L is a neutral donor ligand like bipyridine or phenanthroline), have also been characterized by ¹⁹F NMR, often showing distinct signals for fluorine atoms in different chemical environments (e.g., axial vs. equatorial). researchgate.net Variable-temperature ¹⁹F NMR studies can reveal dynamic processes like fluoride exchange in solution. researchgate.net

Interactive Table: ¹⁹F NMR Chemical Shifts for Selected Tungsten(VI) Fluoride Derivatives

Compound Solvent Chemical Shift (δ, ppm) Reference Nucleus
[(IiPrMe)WF₆] C₆D₆ 151.5 CFCl₃
[(IMes)WF₆] C₆D₆ 149.7 CFCl₃
[(cAACMe)WF₆] C₆D₆ 140.7 CFCl₃
[WF₅(NC₅H₅)₃]⁺ CH₂Cl₂ ~130-150 (complex, temp. dependent) CFCl₃

Note: Data compiled from various sources. nih.govhhu.deresearchgate.net The chemical shifts illustrate the range observed for diamagnetic W(VI) fluoride species.

Surface-Sensitive Spectroscopic Techniques

While not commonly applied to bulk this compound, surface-sensitive spectroscopic techniques are crucial for studying systems involving tungsten and fluorine, particularly in materials science applications. Techniques like X-ray Photoelectron Spectroscopy (XPS) provide detailed information about the elemental composition and chemical (oxidation) states of the top few nanometers of a material's surface. mdpi.commdpi.com

For instance, XPS is used to characterize thin oxide layers that form on tungsten metal, especially when the oxidation is performed in fluoride-containing electrolytes. mdpi.combohrium.com Such studies can quantify the surface composition, identifying different oxidation states of tungsten (e.g., W⁶⁺, W⁵⁺, W⁴⁺, W⁰) and detecting the presence of fluorine on the surface. mdpi.commdpi.com The binding energies of the W 4f and F 1s core levels provide this chemical state information. Other techniques like Auger Electron Spectroscopy (AES) and Secondary Ion Mass Spectrometry (SIMS) have also been used to depth-profile tungsten films to detect fluorine as a contaminant. iaea.org These methods are invaluable for understanding surface passivation, corrosion, and the initial stages of thin-film growth where tungsten-fluorine interactions are critical. mdpi.combohrium.com

Auger Electron Spectroscopy for Stoichiometric Determination

Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique that provides elemental and chemical state information about the top few atomic layers of a material. The process involves bombarding a sample with a primary electron beam, which can cause the ejection of a core-level electron. An electron from a higher energy level then drops to fill the core hole, and the excess energy is transferred to another electron, the Auger electron, which is then ejected from the atom. The kinetic energy of this Auger electron is characteristic of the element from which it originated.

In the context of this compound (WF₅), AES is a valuable tool for determining the stoichiometry of tungsten subfluoride species. By analyzing the intensities of the Auger peaks corresponding to tungsten and fluorine, the relative atomic concentrations can be quantified.

Detailed Research Findings

Research has utilized AES to investigate tungsten subfluorides formed under various conditions. In one study, a tungsten subfluoride was isolated on a silicon dioxide (SiO₂) surface cooled to approximately -45 °C. aip.org Preliminary AES analysis of this condensed layer yielded a fluorine-to-tungsten (F/W) ratio of 4.9 ± 0.5, which is consistent with the stoichiometry of this compound. aip.org

In another set of experiments, the reaction of tungsten hexafluoride (WF₆) with a heated tungsten surface was found to produce a nonvolatile tungsten subfluoride on a nearby SiO₂ surface at around 30 °C. aip.org AES measurements of this subfluoride layer indicated a F/W ratio of 3.7 ± 0.5, suggesting the formation of a different tungsten subfluoride, likely with a stoichiometry approximating WF₄. osti.govosti.gov

The ability to distinguish between different tungsten subfluorides is crucial for understanding reaction mechanisms, such as those involved in chemical vapor deposition (CVD) processes. For instance, it has been proposed that this compound is a key volatile intermediate in a tungsten transport mechanism that can lead to a loss of selectivity during tungsten CVD. aip.org The direct detection and stoichiometric characterization of WF₅ using AES provide strong evidence to support such mechanisms. osti.gov

The interpretation of AES spectra involves comparing the relative intensities of the tungsten and fluorine Auger signals to standard sensitivity factors. The kinetic energies of the Auger peaks for tungsten and fluorine allow for their unambiguous identification.

ElementAuger TransitionKinetic Energy (eV)
Tungsten (W)MNN~1736
Fluorine (F)KLL~647

Note: The exact kinetic energy values can vary slightly depending on the chemical environment and the specific instrument parameters.

By integrating the area under the characteristic Auger peaks for tungsten and fluorine and applying the appropriate sensitivity factors, the atomic concentration ratio can be calculated, providing a quantitative determination of the stoichiometry of the tungsten fluoride species present on the surface.

Theoretical and Computational Chemistry of Tungsten Pentafluoride

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds in tungsten pentafluoride are key determinants of its physical and chemical properties. Computational quantum chemistry offers a powerful toolkit for probing these fundamental aspects.

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of tungsten fluorides. nasa.govsemanticscholar.org DFT calculations have been successfully employed to determine the bond dissociation energies of various tungsten fluoride (B91410) species, including WF5. nasa.govsemanticscholar.org These studies often utilize hybrid functionals, such as B3LYP, in conjunction with relativistic effective core potentials to accurately account for the significant electronic effects of the heavy tungsten atom. nasa.gov

Solid-state quantum-chemical calculations using DFT have also been instrumental in interpreting the infrared (IR) spectrum of crystalline WF5. By modeling the vibrational modes of the solid-state structure, researchers can correlate theoretical spectra with experimental measurements, providing a deeper understanding of the compound's structural and bonding properties.

Furthermore, ab initio methods, which are closely related to DFT, have been used to study the electronic structure of the this compound anion (WF5-) and related species. researchgate.net These computational studies reveal important information about the stability and electron affinity of tungsten fluorides. researchgate.net For instance, computations have shown that hafnium fluorides are significantly more stable than their corresponding tungsten fluoride counterparts. researchgate.net

Table 1: Computational Methods Applied to Tungsten Fluorides

Computational Method Application in Tungsten Fluorides Key Findings
Density Functional Theory (DFT) Calculation of bond dissociation energies. nasa.govsemanticscholar.org Provides insights into the thermochemical stability of W-F bonds.
Solid-State DFT Interpretation of Infrared (IR) spectra of crystalline WF5. Correlates theoretical vibrational modes with experimental data.

While specific detailed analyses of the Partial Density of States (PDOS), Crystal Orbital Hamilton Population (COHP), and Electron Localization Function (ELF) for this compound are not extensively documented in publicly available literature, the principles of these analytical tools are fundamental to understanding its electronic structure.

Partial Density of States (PDOS): A PDOS analysis would decompose the total density of states into contributions from the constituent atomic orbitals (e.g., tungsten's 5d and fluorine's 2p orbitals). This would provide a clear picture of which orbitals are involved in forming the valence and conduction bands, offering insights into the nature of the chemical bonding. For tungsten fluorides in general, the frontier molecular orbitals are crucial in determining their chemical reactivity. researchgate.net

Crystal Orbital Hamilton Population (COHP): COHP analysis is a powerful tool for quantifying the bonding, non-bonding, and anti-bonding contributions to the total energy from specific orbital interactions. A COHP analysis of the W-F bond in WF5 would provide a quantitative measure of its covalent character and strength.

Electron Localization Function (ELF): The ELF provides a visual representation of electron localization in a molecule or solid. An ELF analysis for WF5 would map regions of high electron density, clearly distinguishing between the core electrons of tungsten and fluorine, the bonding electron pairs in the W-F bonds, and the lone pairs on the fluorine atoms. This would offer a chemically intuitive picture of the bonding in the molecule.

High-Pressure Behavior and Phase Stability Modeling

The behavior of materials under extreme pressure is a frontier of materials science. First-principles calculations are indispensable for predicting and understanding the structural transformations and phase stability of compounds like this compound under such conditions.

Recent theoretical studies on tungsten borides have successfully employed first-principles swarm-intelligence structural search methods, such as the CALYPSO code, which utilizes a variable-cell particle-swarm optimization algorithm. aps.orgaps.org This powerful computational technique allows for the systematic exploration of the potential energy surface to identify thermodynamically stable crystal structures at various pressures. aps.orgaps.org

While a specific application of this methodology to the tungsten-fluorine system to identify novel phases of WF5 under high pressure is not yet widely reported, the success with tungsten borides strongly suggests its applicability. Such a study would involve performing extensive DFT calculations on a multitude of candidate structures generated by the swarm-intelligence algorithm to determine the most energetically favorable phases at different pressures.

The construction of a pressure-composition phase diagram for the tungsten-fluorine (W-F) system is a critical step in understanding the stability of different tungsten fluoride compounds under varying pressure and stoichiometry. First-principles calculations are essential for determining the formation enthalpies of various WFx compounds at different pressures.

By plotting the formation enthalpy as a function of composition, a convex hull can be constructed. The points on the convex hull represent the thermodynamically stable phases at a given pressure. This computational approach can predict the existence of new, previously unsynthesized tungsten fluoride compounds that may become stable under high pressure.

Under extreme pressure, this compound is expected to undergo structural transformations to more compact and denser phases. First-principles calculations can predict the pressures at which these phase transitions occur and the crystal structures of the high-pressure polymorphs.

By calculating the enthalpy of different candidate structures as a function of pressure, the relative stability of various phases can be determined. A crossover in the enthalpy-pressure curves of two phases indicates a pressure-induced phase transition. These theoretical predictions are invaluable for guiding high-pressure experimental studies and for understanding the fundamental physics and chemistry that govern the behavior of materials under extreme conditions.

Computational Investigations of Reaction Mechanisms

Application of Transition State Theory to Tungsten Fluoride Reactions

Specific applications of transition state theory to the reactions of this compound are not well-documented in existing research.

Kinetic Modeling of WF5 Formation and Disproportionation Pathways

Detailed kinetic models for the formation and disproportionation pathways of this compound have not been extensively reported.

Reactivity Profiles and Transformation Pathways of Tungsten Pentafluoride

Disproportionation Chemistry of WF5

Tungsten(V) pentafluoride is thermally unstable and susceptible to disproportionation, a reaction where a substance is simultaneously oxidized and reduced. researchgate.net Under ambient conditions or upon gentle warming, WF5 disproportionates to yield tungsten(IV) fluoride (B91410) (WF4) and tungsten(VI) fluoride (WF6). researchgate.netwikipedia.org This intrinsic instability is a defining characteristic of its chemistry. researchgate.net

The reaction is represented by the following equation: 2WF₅ → WF₄ + WF₆ wikipedia.org

This tendency to disproportionate complicates its isolation and handling but is also a key feature of its role in tungsten deposition systems. researchgate.netaip.org

Reactions with Other Fluoride Species and Tungsten Compounds

The chemistry of WF5 is closely linked with other tungsten fluorides, particularly the more stable and commercially significant tungsten hexafluoride (WF6).

Tungsten pentafluoride can be synthesized through the reduction of tungsten hexafluoride by metallic tungsten. wikipedia.orgosti.gov This reaction establishes a direct pathway from the tungsten(VI) to the tungsten(V) oxidation state.

The synthesis reaction is as follows: W + 5WF₆ → 6WF₅ wikipedia.org

Conversely, as noted in the disproportionation chemistry, WF5 can revert to WF6 and the lower fluoride, WF4. wikipedia.org This interplay highlights an equilibrium-like relationship governed by temperature and the presence of other reactive species. osti.gov

In the context of low-pressure chemical vapor deposition (CVD) for manufacturing integrated circuits, WF5 emerges as a critical, albeit problematic, intermediate. aip.orgtungsten-powder.com The process typically uses WF6 as a precursor gas. tungsten-powder.com A key issue in tungsten CVD is "selectivity loss," where tungsten is undesirably deposited on insulating surfaces like silicon dioxide (SiO₂) instead of exclusively on metallic or silicon surfaces. aip.orgaip.org

The formation of WF5 is the initiating step in this loss of selectivity. osti.gov WF6 gas can react with existing hot tungsten surfaces, etching the metal and forming the more volatile this compound. aip.orgosti.gov

Reaction on Tungsten Surface: W(s) + 5WF₆(g) → 6WF₅(g)

This volatile WF5 can then diffuse across the chamber and adsorb onto the silicon dioxide surface. osti.gov Once on the SiO₂ surface, the adsorbed WF5 can disproportionate, especially upon heating, to deposit metallic tungsten and regenerate WF6. aip.orgaip.org This sequence effectively transports tungsten from the desired deposition area to the insulator, causing device defects. aip.org

Reactions on SiO₂ Surface:

Adsorption: WF₅(g) → WF₅(ads)

Disproportionation: 2WF₅(ads) → WF₄(ads) + WF₆(g) osti.gov

Further Disproportionation: 3WF₄(s) → W(s) + 2WF₆(g) aip.org

Researchers have isolated and identified WF5 on cooled SiO₂ surfaces (approx. -45 °C) within these systems, confirming its role as the key transport species in this mechanism. aip.orgaip.org

Substitution and Functionalization Reactions

While WF5 itself is highly reactive, related substitution chemistry often starts from the more stable tungsten hexafluoride (WF6) to yield functionalized Tungsten(VI) pentafluoride derivatives.

Alkoxy and phenoxy tungsten(VI) pentafluorides, with the general formula WF₅OR, are synthesized via substitution reactions on tungsten hexafluoride. rsc.orggla.ac.uk These reactions involve the replacement of one fluorine atom with an alkoxy (-OR) or phenoxy (-OAr) group.

One common method involves the reaction of WF6 with organosilyl compounds. For example, WF6 reacts with trimethyl(pentafluorophenoxo)silane at or below room temperature to yield monomeric WF₅OC₆F₅. researchgate.net Another pathway is the reaction of WF6 with sulphite esters. rsc.orggla.ac.uk The reaction with dimethyl sulphite produces methoxytungsten(VI) pentafluoride (WF₅OMe). rsc.org

Reactant 1Reactant 2Product (WF₅OR)Other ProductsReference
WF₆(CH₃)₂SO₃ (Dimethyl sulphite)WF₅OCH₃ (MeOWF₅)CH₃OS(O)F rsc.org
WF₆(C₂H₅)₂SO₃ (Diethyl sulphite)WF₅OC₂H₅ (EtOWF₅)C₂H₅OS(O)F rsc.org
WF₆(C₆H₅)₂SO₃ (Diphenyl sulphite)WF₅OC₆H₅ (PhOWF₅)C₆H₅OS(O)F rsc.org
WF₆(CH₃)₃SiOC₆F₅WF₅OC₆F₅(CH₃)₃SiF researchgate.net

The stability of these products varies; MeOWF₅ and PhOWF₅ are stable at 20°C, whereas EtOWF₅ tends to decompose to form WOF₄ and ethyl fluoride (EtF). rsc.org

The mechanistic pathways of ligand exchange in these substituted tungsten fluorides have been investigated, often using Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgacs.org Studies on compounds of the type WF₅OR show that the ease of further ligand exchange varies depending on the nature of the organic group. gla.ac.uk

For instance, a qualitative comparison indicates that the exchange of the alkoxy group in WF₅OMe is fast and nearly complete when exposed to other ligands. gla.ac.uk In contrast, for WF₅OPh and WF₅OC₆F₅, the exchange process is observed to be significantly slower and very limited. gla.ac.uk These differences in reactivity are attributed to the electronic effects of the phenoxy and pentafluorophenoxy groups compared to the methoxy (B1213986) group. Such studies are crucial for understanding the bonding and reactivity in this class of organometallic fluoride compounds. acs.orgdss.go.th

Electrochemical Behavior and Redox Chemistry (as inferred from related WF6 studies)

While specific electrochemical data for WF5 is not provided, the electrochemical behavior of the closely related WF6 can provide insights. The reduction of WF6 is a key step in the synthesis of WF5, indicating that the W(VI)/W(V) redox couple is accessible. It is expected that WF5 can be both electrochemically reduced to lower tungsten oxidation states (e.g., W(IV), W(0)) and oxidized to the W(VI) state. The formal reduction potentials will be influenced by the solvent and supporting electrolyte used. The redox chemistry of tungsten fluorides is central to their application in areas such as chemical vapor deposition and catalysis.

Emerging Research Applications and Future Directions for Tungsten Pentafluoride Chemistry

WF5 as a Precursor in Advanced Materials Synthesis

Tungsten pentafluoride (WF5) is gaining recognition as a valuable precursor in the synthesis of advanced materials, particularly in the deposition of tungsten-based thin films. Its unique chemical properties offer potential advantages over traditionally used precursors like tungsten hexafluoride (WF6).

Deposition of Tungsten Thin Films

Tungsten thin films are critical components in the semiconductor industry, serving as low-resistivity metallic interconnects. wikipedia.org While tungsten hexafluoride (WF6) has been the conventional precursor for chemical vapor deposition (CVD) of these films, there are drawbacks associated with its use, including the incorporation of fluorine into the deposited film and potential etching of the substrate. sci-hub.se This has spurred research into alternative, fluorine-free or lower-fluorine-content precursors.

WF5, with its different reactivity and lower fluorine-to-tungsten ratio compared to WF6, presents an interesting alternative. Research into the deposition of tungsten thin films using various tungsten halides, including chlorides like WCl5, has demonstrated the feasibility of using pentahalide species as precursors. google.com These processes often involve reduction reactions to produce the metallic tungsten layer.

A significant development in the synthesis of WF5 itself involves a photochemical reduction of WF6 using dihydrogen as a reducing agent and mercury as a photosensitizer. nih.gov This method yields crystalline WF5, providing a purer source material for deposition processes. d-nb.infoaalto.fi The availability of high-purity WF5 is crucial for its application in advanced materials synthesis, where impurity control is paramount.

The deposition of fluorine-doped tungsten oxide thin films has also been achieved by reacting tungsten hexafluoride with isopropanol, indicating that tungsten fluorides can be utilized to create doped materials with specific optical and electrical properties. cambridge.org While this study used WF6, the principles could potentially be extended to WF5, offering a pathway to tune the fluorine content and, consequently, the material's properties.

The table below summarizes key aspects of tungsten thin film deposition where WF5 could serve as a precursor.

Deposition AspectRelevance of WF5
Precursor Type Lower fluorine content compared to WF6, potentially reducing fluorine contamination in the film.
Deposition Method Could be adapted for CVD and atomic layer deposition (ALD) processes.
Film Properties May influence film resistivity, adhesion, and morphology.
Synthesis of Precursor Photochemical methods provide a route to high-purity WF5. nih.govd-nb.infoaalto.fi

Potential as a Selective Fluorinating Agent or in Catalytic Systems (as a component or intermediate)

While tungsten hexafluoride (WF6) is generally considered a mild and selective fluorinating agent with limited applications, the reactivity of this compound is an area of active investigation. gla.ac.uk The lower oxidation state of tungsten in WF5 compared to WF6 suggests it may exhibit different and potentially more selective fluorinating capabilities.

Research has shown that WF6 can undergo substituent-exchange reactions to form alkoxy and phenoxy tungsten(VI) pentafluorides. gla.ac.uk This indicates the potential for WF5 to participate in similar exchange reactions, possibly leading to new catalytic cycles or acting as a component in more complex catalytic systems. The study of tungsten(VI) and tungsten(V) fluorides with N-heterocyclic carbenes (NHCs) and cyclic (alkyl)(amino)carbenes (CAACs) has opened new avenues for the application of tungsten fluorides in catalysis. researchgate.net These complexes have shown utility in polymerization catalysis and other transformations. researchgate.net

The reactivity of transition metal fluorides is highly dependent on the metal and its oxidation state. electronicsandbooks.com For instance, molybdenum hexafluoride is a more vigorous fluorinating agent than WF6. electronicsandbooks.com This highlights that the chemical behavior of WF5 is not directly predictable from that of WF6 and requires dedicated study. The formation of adducts, such as the first unambiguously characterized WF5 adduct, WF5(NC5H5)2, demonstrates its ability to act as a Lewis acid and participate in complex formation, a key aspect of many catalytic processes. researchgate.net

Development of Novel Characterization Techniques for WF5

The comprehensive understanding of any chemical compound relies on the ability to characterize its structure and properties accurately. For this compound, significant progress has been made in its characterization, which is essential for its application in emerging research fields.

A major breakthrough was the first-reported crystal structure of WF5, determined through single-crystal X-ray diffraction. d-nb.infoaalto.firesearchgate.net This analysis revealed that in the solid state, WF5 exists as a tetramer, W4F20, where each tungsten atom is octahedrally coordinated. d-nb.info This structural information is fundamental to understanding its reactivity and physical properties.

In addition to single-crystal diffraction, powder X-ray diffraction (PXRD) has been used to confirm the phase purity of synthesized WF5. d-nb.infoaalto.fi The infrared (IR) spectrum of WF5 has also been reinvestigated and interpreted with the aid of solid-state quantum-chemical calculations using density functional theory (DFT), providing deeper insight into its vibrational modes. d-nb.infoaalto.firesearchgate.net

Nuclear magnetic resonance (NMR) spectroscopy, particularly 19F NMR, is an invaluable tool for studying tungsten fluoride (B91410) derivatives in solution. gla.ac.ukgla.ac.uk It allows for the identification of different fluorine environments and the study of dynamic processes and complex formation. researchgate.net

The table below outlines the key characterization techniques applied to WF5 and the insights they provide.

Characterization TechniqueInformation Obtained
Single-Crystal X-ray Diffraction Determination of the solid-state structure (tetrameric W4F20). d-nb.infoaalto.firesearchgate.net
Powder X-ray Diffraction (PXRD) Confirmation of phase purity. d-nb.infoaalto.fi
Infrared (IR) Spectroscopy Investigation of vibrational modes, aided by DFT calculations. d-nb.infoaalto.firesearchgate.net
19F Nuclear Magnetic Resonance (NMR) Study of solution-state structure, complex formation, and reactivity. gla.ac.ukresearchgate.netgla.ac.uk
Raman Spectroscopy Characterization of solid-state adducts. researchgate.net

The development and application of these advanced characterization techniques are crucial for building a robust understanding of WF5 chemistry and unlocking its full potential in various applications. mdpi.comresearchgate.net

Interdisciplinary Research Integrating WF5 Chemistry

The study and application of this compound are not confined to the domain of inorganic chemistry but extend into various interdisciplinary research areas. informationmatters.orguci.eduquora.comlancs.ac.uk The integration of WF5 chemistry with materials science, physics, and engineering is essential for leveraging its unique properties in advanced technologies. informationmatters.orguci.eduquora.comlancs.ac.uk

In materials science , as discussed, WF5 is a promising precursor for the synthesis of tungsten-based thin films and potentially other nanomaterials. nih.gov This research inherently involves collaboration between chemists, who synthesize and characterize the precursor, and materials scientists and engineers, who develop the deposition processes and characterize the final materials. researchgate.netresearchgate.net

The intersection with physics is evident in the study of the electronic and magnetic properties of WF5 and the materials derived from it. The d1 electron configuration of the tungsten(V) center in WF5 suggests interesting magnetic and electronic behavior that could be explored for applications in spintronics or other advanced electronic devices.

Furthermore, the development of catalytic systems involving WF5 requires an interdisciplinary approach, combining expertise in organometallic chemistry, physical chemistry for kinetic and mechanistic studies, and chemical engineering for reactor design and process optimization. uci.edu The potential for WF5 in areas like energy conversion and storage, for example, as a component in battery or fuel cell technologies, would necessitate collaboration with electrochemists and engineers. uci.edu

The challenges and opportunities in interdisciplinary research involving complex compounds like WF5 often lead to innovative solutions and a deeper understanding of fundamental scientific principles. informationmatters.orgemerald.commdpi.com

Outlook for Theoretical and Experimental Synergy in WF5 Research

The future of this compound research will greatly benefit from a strong synergy between theoretical and experimental approaches. nih.gov As has already been demonstrated, computational methods like Density Functional Theory (DFT) have been instrumental in interpreting the experimental IR spectrum of WF5. d-nb.infoaalto.firesearchgate.net

Theoretical modeling can predict the structures and properties of new WF5 derivatives and adducts, guiding synthetic efforts towards promising targets. researchgate.net For instance, calculations can help to screen potential ligands for catalytic applications or predict the electronic band structure of materials derived from WF5. Theoretical investigations into the reaction mechanisms of deposition processes or catalytic cycles can provide insights that are difficult to obtain through experiments alone.

Experimental studies , in turn, provide the crucial data needed to validate and refine theoretical models. researchgate.net The synthesis of new compounds and the measurement of their spectroscopic and reactive properties provide benchmarks for computational chemistry. The discovery of unexpected reactivity or new structures through experimental work can challenge existing theoretical models and drive the development of more accurate computational methods.

This synergistic loop between theory and experiment will be vital for:

Designing Novel Materials: Predicting the properties of new tungsten-based materials before their synthesis.

Understanding Reaction Mechanisms: Elucidating the complex pathways in deposition and catalysis.

Interpreting Spectroscopic Data: Assigning spectral features with greater confidence.

Exploring New Chemistries: Identifying and pursuing novel areas of WF5 reactivity.

By fostering a close collaboration between computational and experimental chemists, the full potential of this compound chemistry can be realized, leading to advancements in materials science, catalysis, and beyond.

Q & A

Q. What are the established methods for synthesizing tungsten pentafluoride (WF₅) in a laboratory setting?

WF₅ is synthesized via photochemical reduction of tungsten hexafluoride (WF₆) using hydrogen gas (H₂) and mercury (Hg) as a photosensitizer. The reaction occurs in a fluoropolymer (FEP) vessel under UV irradiation (254 nm) at controlled temperatures. Key steps include:

  • Condensing WF₆ and H₂ at cryogenic temperatures.
  • Gradual warming to room temperature with UV exposure (~15 hours).
  • Isolation of WF₅ crystals under inert conditions to prevent hydrolysis . Yield optimization requires minimizing impurities like WOF₄, which may form due to trace moisture diffusion through FEP .

Q. How is the crystal structure of WF₅ characterized, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) reveals WF₅ adopts the MoF₅ structure type (space group C2/m), forming W₄F₂₀ tetramers. Each tungsten atom coordinates with four terminal F atoms (W–Fₜ: 1.82–1.85 Å) and two bridging F atoms (W–μ-F: ~2.05 Å). The structure is corroborated by powder XRD and quantum-chemical calculations . Comparative analysis with NbF₅ and TaF₅ highlights similarities in fluorine packing (distorted cubic close-packing) and bond angles (e.g., W–μ-F–W ≈ 178°) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in WF₅ purity when using photochemical vs. alternative synthesis routes?

Contaminants like WF₄ or WOF₄ often arise from incomplete reduction or moisture ingress. To address this:

  • Analytical Validation : Use infrared (IR) spectroscopy to detect W–O bonds (absent in pure WF₅) and energy-dispersive X-ray spectroscopy (EDX) for stoichiometric verification .
  • Process Refinement : Pre-purify WF₆ via sublimation and ensure rigorous inert-atmosphere handling to minimize hydrolysis .
  • Computational Cross-Check : Compare experimental IR spectra with density functional theory (DFT) predictions to identify impurity signatures .

Q. What methodological challenges arise in studying WF₅’s reactivity with organic or metallic substrates?

WF₅ reacts violently with organic materials, metals (e.g., potassium, tungsten), and non-metals (e.g., boron, silicon). Experimental design must incorporate:

  • Containment Strategies : Use explosion-proof equipment and fluoropolymer-lined reactors to prevent uncontrolled exothermic reactions .
  • In Situ Monitoring**: Employ Raman spectroscopy or mass spectrometry to track reaction intermediates without exposing samples to air .
  • Thermodynamic Modeling : Predict reactivity using bond dissociation energies (e.g., W–F vs. M–F bonds, where M = substrate metal) .

Q. How does WF₅’s electronic structure influence its catalytic or materials science applications?

WF₅’s Lewis acidity stems from electron-deficient tungsten centers, enabling fluoride ion abstraction. To explore this:

  • Surface Reactivity Studies : Use X-ray photoelectron spectroscopy (XPS) to analyze WF₅ adsorption on metal oxides (e.g., Al₂O₃).
  • Computational Insights : Conduct molecular dynamics simulations to model WF₅’s interaction with substrates, focusing on charge transfer and orbital hybridization .

Data Analysis and Validation

Q. What protocols ensure reproducibility in WF₅ synthesis and characterization?

  • Documentation Standards : Follow guidelines from the Beilstein Journal of Organic Chemistry for detailing experimental parameters (e.g., UV intensity, reaction vessel material) .
  • Peer Validation : Share crystallographic data (e.g., CIF files) and IR spectra in supplementary materials for independent verification .
  • Error Margins : Report lattice parameters with precision (e.g., a = 9.4964(9) Å) and statistical uncertainties in bond distances .

Q. How can conflicting reports on WF₅’s stability under varying conditions be resolved?

  • Controlled Aging Studies : Store WF₅ in sealed FEP ampules under argon and monitor decomposition via periodic XRD/IR over months.
  • Comparative Replication : Reproduce synthesis methods from divergent studies (e.g., H₂ vs. CO as reductants) to isolate variables affecting stability .

Safety and Handling

Q. What are the critical safety protocols for handling WF₅ in laboratory settings?

  • Storage : Keep WF₅ in airtight, fluoropolymer containers at ≤25°C, away from glass, metals, and moisture .
  • Exposure Mitigation : Use hydrofluoric acid (HF)-resistant PPE and ensure emergency HF neutralization kits (e.g., calcium gluconate gel) are accessible .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.